1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the acylation of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar acylation reactions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or acyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated amine compounds .
Scientific Research Applications
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the isobutyryl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar biological activities.
1-Acetyl-1,2,3,4-tetrahydroquinoline: Another acyl derivative with different pharmacokinetic properties.
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Known for its use in medicinal chemistry.
Uniqueness: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific acyl group, which can influence its biological activity and pharmacokinetics. This makes it a valuable compound for developing new therapeutic agents with tailored properties .
Properties
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWJDPSYOVEFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651574 | |
Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018287-36-9 | |
Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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